

Application Notes and Protocols: Preparation of (2-Chloroethyl)benzene from 2-phenylethanol

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Compound of Interest

Compound Name: (2-Chloroethyl)benzene

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Abstract

This document provides a detailed protocol for the synthesis of **(2-chloroethyl)benzene** from 2-phenylethanol using thionyl chloride. **(2-Chloroethyl)benzene** is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals and other fine chemicals.[1][2] The described method is a standard laboratory procedure involving the chlorination of a primary alcohol. This application note includes a step-by-step experimental protocol, tables of quantitative data for reactants and products, and a workflow diagram illustrating the chemical transformation.

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl_2) is a common and effective reagent for this purpose, offering the advantage that the byproducts of the reaction, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which simplifies product purification.[3] The reaction of 2-phenylethanol with thionyl chloride proceeds via a nucleophilic substitution mechanism to yield **(2-chloroethyl)benzene**. A base, such as pyridine, is often used to neutralize the HCl generated during the reaction.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants

Compound	Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
2-Phenylethanol	C ₈ H ₁₀ O	122.16	219-221	1.02
Thionyl Chloride	SOCl ₂	118.97	79	1.636
Pyridine	C ₅ H ₅ N	79.10	115	0.982

Table 2: Physical and Chemical Properties of (2-Chloroethyl)benzene

Property	Value
CAS Number	622-24-2[4][5][6][7][8]
Molecular Formula	C ₈ H ₉ Cl[4][5][6][7][8]
Molecular Weight	140.61 g/mol [4][5][6][7][8]
Appearance	Clear, colorless liquid[1][5]
Boiling Point	196-197 °C (at 760 mmHg)[5]
82-84 °C (at 16 mmHg)	
77 °C (at 15 mmHg)[9]	
Density	1.069 g/mL at 25 °C[1]
Refractive Index (n ₂₀ /D)	1.53[1]

Table 3: Spectroscopic Data for (2-Chloroethyl)benzene

Technique	Data
¹ H NMR (CDCl ₃)	δ 7.20-7.25 (m, 5H, Ar-H), 3.66 (t, 2H, -CH ₂ -Cl), 3.03 (t, 2H, Ar-CH ₂ -)[10]
IR (Vapor Phase)	Characteristic absorptions for C-H stretching in the aromatic ring and the ethyl group, as well as a C-Cl stretching vibration.[7][11][12]
Mass Spectrometry (EI)	Molecular Ion [M] ⁺ at m/z 140/142 (due to ³⁵ Cl/ ³⁷ Cl isotopes).[4][13][14]

Experimental Protocol

Materials:

- 2-Phenylethanol
- Thionyl chloride (SOCl₂)
- Pyridine
- Diethyl ether (anhydrous)
- 5% Hydrochloric acid solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Reflux condenser with a drying tube (e.g., containing CaCl₂)
- Dropping funnel

- Magnetic stirrer and stir bar
- Ice-water bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
- **Reagent Addition:** To the flask, add 2-phenylethanol and anhydrous diethyl ether. Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
- Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
- After the thionyl chloride addition is complete, add pyridine dropwise, again keeping the temperature below 10 °C.
- **Reaction:** Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours or until the reaction is complete (monitor by TLC).
- **Work-up:** Cool the reaction mixture in an ice-water bath and slowly add cold water to quench any unreacted thionyl chloride.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary

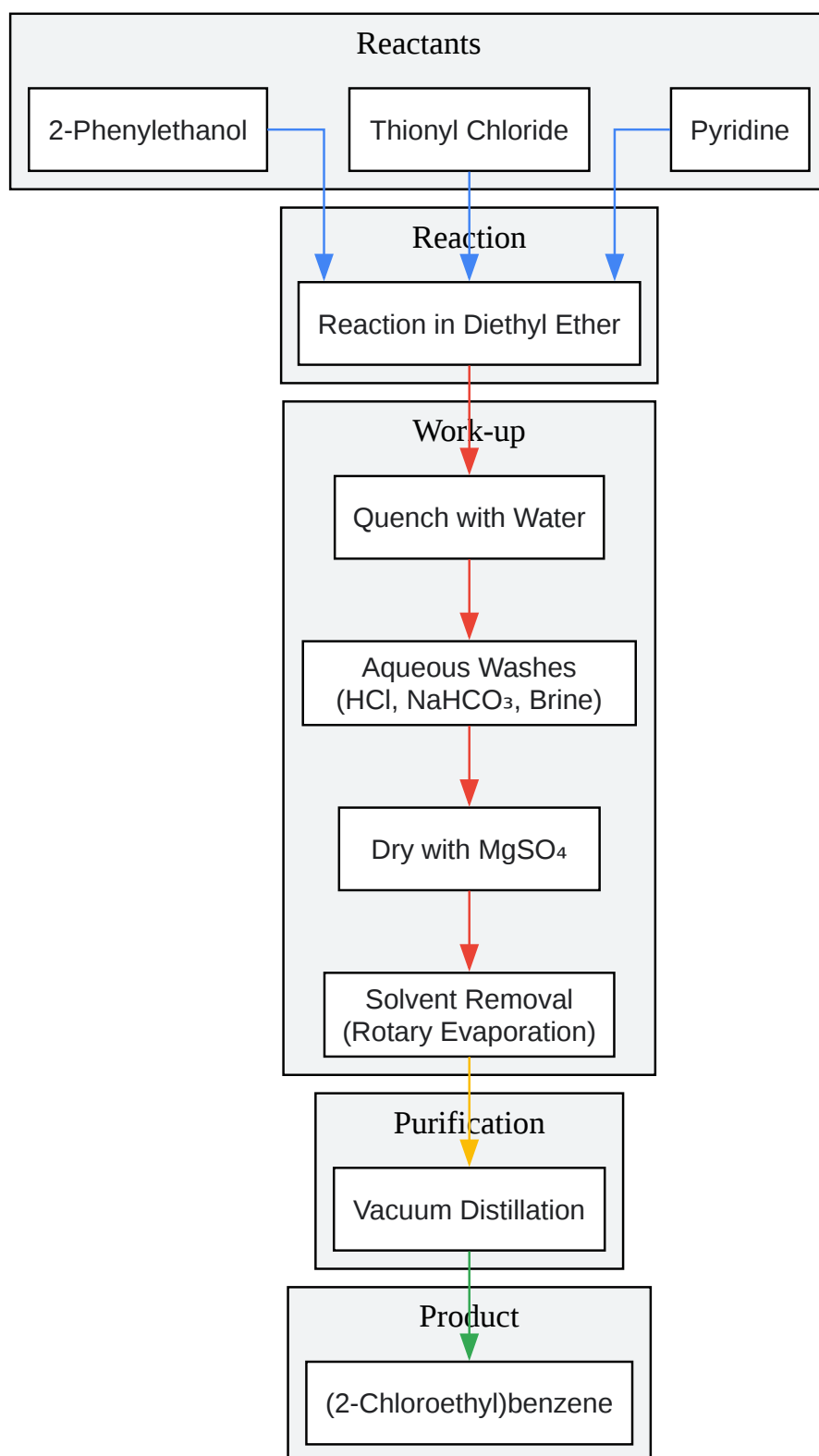
evaporator to remove the diethyl ether.

- Purification: Purify the crude **(2-chloroethyl)benzene** by vacuum distillation. Collect the fraction boiling at 82-84 °C at 16 mmHg.

Expected Results

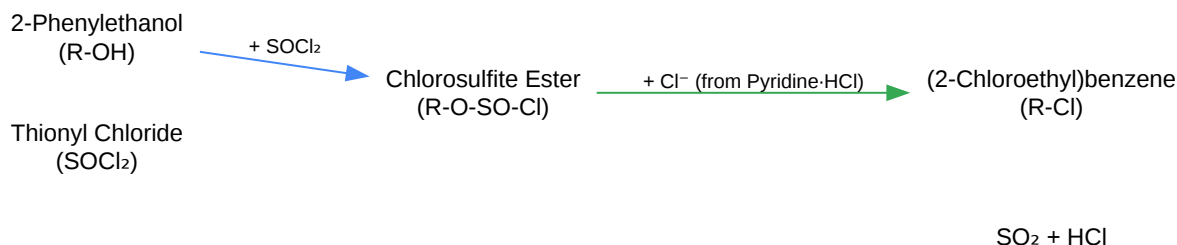
Following this protocol, **(2-chloroethyl)benzene** should be obtained as a clear, colorless liquid. A typical yield for this reaction is in the range of 80-90%. The purity of the distilled product should be high, as confirmed by GC-MS and NMR spectroscopy. The spectroscopic data should be consistent with the values presented in Table 3.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **(2-Chloroethyl)benzene**.



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Caption: Simplified reaction mechanism for the chlorination of 2-phenylethanol.

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